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1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Catalog No.
S3562514
CAS No.
61719-58-2
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

CAS Number

61719-58-2

Product Name

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

IUPAC Name

1-benzyl-3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)

InChI Key

UGUBTPDUZBYMOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C13H12N2O, and it features a benzyl group attached to the nitrogen atom of the imidazole ring. This compound is of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Heterocyclic Scaffold

    The core structure of 1-benzyl-imidazolopyridinone contains two important heterocyclic rings, imidazole and pyridine. Heterocyclic rings are prevalent in many biologically active molecules [PubChem: 1H-Imidazo[4,5-C]pyridin-2(3H)-one, ]. Researchers investigate compounds with these heterocyclic rings as potential starting points for drug discovery due to the possibility of mimicking the bioactivity of natural products or known drugs.

  • Derivatization Potential

    The presence of a benzyl group on the molecule offers a site for further chemical modification. This allows researchers to create analogues of 1-benzyl-imidazolopyridinone with potentially altered properties, leading to a broader range of potential applications [American Elements: 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, ].

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride, producing deoxygenated forms.
  • Substitution: Nucleophilic substitution can occur at the benzyl group or the imidazole ring, often utilizing alkyl halides or acyl chlorides in the presence of bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Alkyl halides or acyl chlorides with a base.

The biological activity of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has been explored in various studies. It has shown potential as an enzyme inhibitor and receptor modulator. Specifically, derivatives of this compound have been investigated for their anticancer properties and as potential treatments for infectious diseases. The compound's structure allows it to interact with multiple biological targets, enhancing its pharmacological profile .

The synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the condensation of starting materials under controlled conditions. A common synthetic route includes:

  • Condensation Reaction: The reaction of 2-aminopyridine with benzyl isocyanate.
  • Cyclization: Following condensation, cyclization occurs to form the imidazo[4,5-c]pyridin-2-one core structure.

In industrial settings, these methods may be optimized for yield and purity using continuous flow reactors and automated synthesis platforms.

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of applications:

  • Medicinal Chemistry: Explored for its therapeutic potential against various diseases.
  • Chemical Research: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Material Science: Investigated for developing new materials and chemical processes .

Studies on the interactions of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one with biological targets have revealed its potential as an effective inhibitor of specific enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 and Aurora B enzymes with significant potency. Its unique structure allows for varied interactions that enhance its bioactivity compared to other compounds in its class .

Several compounds share structural similarities with 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one:

Compound NameStructural FeaturesUnique Aspects
1-benzyl-1H-imidazo[4,5-c]pyridineLacks the carbonyl group at the 2-positionSimpler structure compared to 1-benzyl-1H,...
1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-oneDifferent ring fusion patternDistinct biological activities compared to 1-benzyl...
1-benzyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-oneContains an additional fused benzene ringBroader spectrum of biological activities

Uniqueness

The uniqueness of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one lies in its specific ring fusion and substitution pattern. These features confer distinct chemical reactivity and biological properties that differentiate it from similar compounds within the imidazopyridine family. Its potential applications in drug discovery further highlight its significance in medicinal chemistry .

XLogP3

1.2

Dates

Last modified: 08-20-2023

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